molecular formula C4H9BrNaO3S B3053404 Sodium 4-bromobutane-1-sulphonate CAS No. 53535-08-3

Sodium 4-bromobutane-1-sulphonate

Cat. No.: B3053404
CAS No.: 53535-08-3
M. Wt: 240.07 g/mol
InChI Key: OLZGCIAQUQPUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-bromobutane-1-sulphonate is an organic compound with the molecular formula C4H8BrNaO3S. It is a white crystalline solid that is highly soluble in water and stable at room temperature . This compound is commonly used as a reagent in organic synthesis and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-bromobutane-1-sulphonate can be synthesized through the reaction of 4-bromobutane with sodium bisulfite. The reaction typically involves heating 4-bromobutane with an aqueous solution of sodium bisulfite under reflux conditions . The reaction proceeds as follows:

C4H9Br+NaHSO3C4H8BrNaO3S+H2O\text{C}_4\text{H}_9\text{Br} + \text{NaHSO}_3 \rightarrow \text{C}_4\text{H}_8\text{BrNaO}_3\text{S} + \text{H}_2\text{O} C4​H9​Br+NaHSO3​→C4​H8​BrNaO3​S+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through crystallization and filtration .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 4-bromobutane-1-sulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce sulfonate groups into organic molecules .

Comparison with Similar Compounds

  • Sodium 4-chlorobutane-1-sulphonate
  • Sodium 4-iodobutane-1-sulphonate
  • Sodium 4-fluorobutane-1-sulphonate

Comparison: Sodium 4-bromobutane-1-sulphonate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro and iodo analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of applications. The fluoro analog, while less reactive, is more stable and less commonly used in synthetic applications .

Properties

CAS No.

53535-08-3

Molecular Formula

C4H9BrNaO3S

Molecular Weight

240.07 g/mol

IUPAC Name

sodium;4-bromobutane-1-sulfonate

InChI

InChI=1S/C4H9BrO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);

InChI Key

OLZGCIAQUQPUMQ-UHFFFAOYSA-N

SMILES

C(CCBr)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

C(CCBr)CS(=O)(=O)O.[Na]

53535-08-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-bromobutane-1-sulphonate
Reactant of Route 2
Reactant of Route 2
Sodium 4-bromobutane-1-sulphonate
Reactant of Route 3
Reactant of Route 3
Sodium 4-bromobutane-1-sulphonate
Reactant of Route 4
Reactant of Route 4
Sodium 4-bromobutane-1-sulphonate
Reactant of Route 5
Reactant of Route 5
Sodium 4-bromobutane-1-sulphonate
Reactant of Route 6
Reactant of Route 6
Sodium 4-bromobutane-1-sulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.